3,6-dimethyl-2H-1,2,4-triazin-5-one
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Overview
Description
3,6-dimethyl-2H-1,2,4-triazin-5-one is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable subject of study in multiple fields.
Preparation Methods
The preparation of 3,6-dimethyl-2H-1,2,4-triazin-5-one involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides obtained from starch degraded by glucosyltransferase . The inclusion complexes are formed by preparing host inclusion in the non-polar cavity of cyclodextrins . This method improves the physical, chemical, and biological characteristics of the compound, including solubility and stability .
Chemical Reactions Analysis
3,6-dimethyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3,6-dimethyl-2H-1,2,4-triazin-5-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed in the study of metabolic pathways and enzyme interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a tool for drug development. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,6-dimethyl-2H-1,2,4-triazin-5-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For example, compounds with similar 3-D shapes and orientations of functional groups can be identified using PubChem’s 2-D and 3-D neighboring sets
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique properties and reactivity make it a valuable subject of study, with applications ranging from chemistry and biology to medicine and industry
Properties
IUPAC Name |
3,6-dimethyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-5(9)6-4(2)8-7-3/h1-2H3,(H,6,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMOVTWDPULYIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.